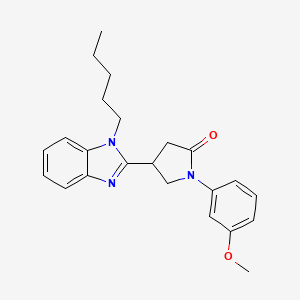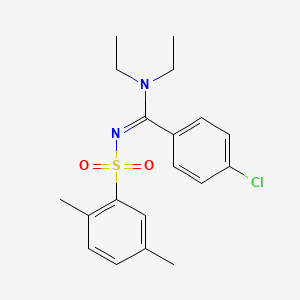
(E)-4-chloro-N'-((2,5-dimethylphenyl)sulfonyl)-N,N-diethylbenzimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-chloro-N’-((2,5-dimethylphenyl)sulfonyl)-N,N-diethylbenzimidamide is a synthetic organic compound that belongs to the class of benzimidamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. The presence of a sulfonyl group and a chloro substituent in the structure suggests potential biological activity and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-chloro-N’-((2,5-dimethylphenyl)sulfonyl)-N,N-diethylbenzimidamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzimidamide, 2,5-dimethylbenzenesulfonyl chloride, and diethylamine.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. A suitable solvent, such as dichloromethane or tetrahydrofuran, is used.
Reaction Steps: The 4-chlorobenzimidamide is first reacted with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonylated intermediate. This intermediate is then reacted with diethylamine to yield the final product.
Industrial Production Methods
Industrial production of (E)-4-chloro-N’-((2,5-dimethylphenyl)sulfonyl)-N,N-diethylbenzimidamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity.
化学反应分析
Types of Reactions
(E)-4-chloro-N’-((2,5-dimethylphenyl)sulfonyl)-N,N-diethylbenzimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of (E)-4-chloro-N’-((2,5-dimethylphenyl)sulfonyl)-N,N-diethylbenzimidamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the sulfonyl group and chloro substituent may enhance its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 4-chloro-N’-((2,5-dimethylphenyl)sulfonyl)-N,N-dimethylbenzimidamide
- 4-chloro-N’-((2,5-dimethylphenyl)sulfonyl)-N,N-diethylbenzamide
- 4-chloro-N’-((2,5-dimethylphenyl)sulfonyl)-N,N-diethylbenzimidine
Uniqueness
(E)-4-chloro-N’-((2,5-dimethylphenyl)sulfonyl)-N,N-diethylbenzimidamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the (E)-configuration also adds to its uniqueness, potentially affecting its reactivity and interactions.
属性
IUPAC Name |
4-chloro-N'-(2,5-dimethylphenyl)sulfonyl-N,N-diethylbenzenecarboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2S/c1-5-22(6-2)19(16-9-11-17(20)12-10-16)21-25(23,24)18-13-14(3)7-8-15(18)4/h7-13H,5-6H2,1-4H3/b21-19+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPSUYVMQSOFKI-XUTLUUPISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=NS(=O)(=O)C1=C(C=CC(=C1)C)C)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)/C(=N/S(=O)(=O)C1=C(C=CC(=C1)C)C)/C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![13-chloro-5-(3-phenylsulfanylpropanoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2402076.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2402077.png)
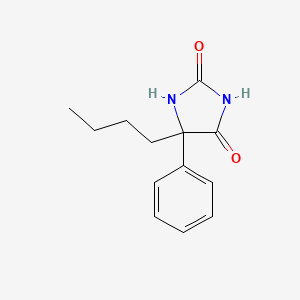

![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethanamine](/img/structure/B2402081.png)
![(4H-furo[3,2-b]pyrrol-5-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone](/img/structure/B2402082.png)

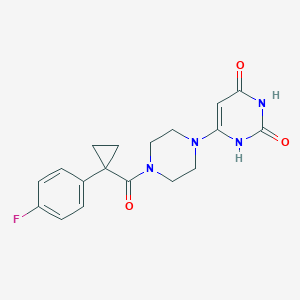
![N-(4-acetamidophenyl)-2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2402086.png)

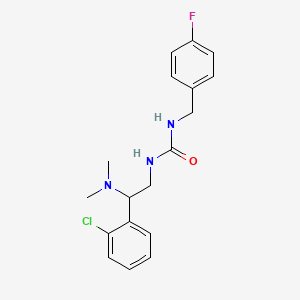
![(4-(4-bromo-3-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2402094.png)
![[3-(1-Aminoethyl)piperidin-1-yl]-(2-cyclobutyloxyphenyl)methanone;hydrochloride](/img/structure/B2402096.png)
